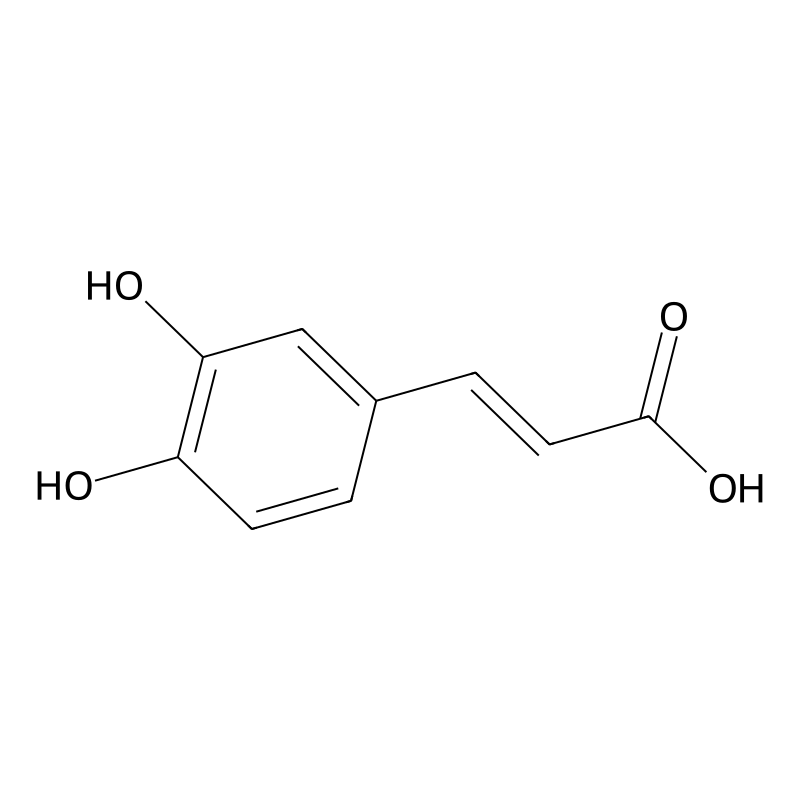

Caffeic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.

Synonyms

Canonical SMILES

Isomeric SMILES

caffeic acid pharmacokinetics absorption distribution metabolism

Quantitative Pharmacokinetic Parameters of Caffeic Acid

The following table consolidates key quantitative data from animal studies, primarily in rats, which form the basis for understanding this compound's pharmacokinetic profile.

| Parameter | Value/Specification | Experimental Context | Citation |

|---|---|---|---|

| Oral Absorption | Rapid (peak plasma conc. in 0.5-1.0 h) | Rat models (dosed with pure CA or plant extract) | [1] [2] |

| Absolute Bioavailability | ~5-10% of ingested dose (as native compound) | Based on recovery studies and plasma levels | [3] [4] |

| Primary Circulation Form | Conjugated metabolites (sulfates, glucuronides) | LC-MS/MS analysis of rat plasma; >90% of circulating radioactivity was conjugated | [5] [3] [2] |

| Plasma Half-Life (t₁/₂) | ~0.14 - 2.5 hours | Rat studies, varies with dose and matrix | [1] |

| Major Metabolic Pathways | Sulfation, Glucuronidation, Methylation | Metabolite identification in plasma and urine via HPLC-MS/MS | [5] [3] [2] |

| Major Excretion Route | Urine (70-80% of recovered dose) | 72-hour excretion study in rats | [5] [3] |

| Fecal Excretion | Minimal (~20-30% of recovered dose) | 72-hour excretion study in rats | [5] [3] |

| Tissue Distribution | Widespread, but no significant accumulation (e.g., in brain) | Tissue radioactivity measured 72h post-administration in rats | [5] |

Metabolic Pathways and Conjugation of this compound

This diagram illustrates the primary metabolic transformation pathways of this compound following absorption.

This compound undergoes extensive phase II metabolism, primarily forming sulfate and glucuronide conjugates, as well as being methylated to ferulic acid. These metabolites are subsequently excreted in urine.

Detailed Experimental Protocols for Pharmacokinetic Studies

For researchers aiming to replicate or adapt these methods, here are detailed protocols for key analytical and in vivo experiments.

LC-MS/MS Protocol for Quantifying CA and Metabolites in Plasma

This method is adapted from a study that simultaneously quantified this compound and its major pharmacologically active metabolites in rat plasma [2].

1. Sample Preparation (Protein Precipitation):

- Thaw frozen plasma samples on ice.

- Aliquot 100 µL of plasma into a microcentrifuge tube.

- Add 10 µL of an internal standard (IS) solution and 10 µL of formic acid.

- Add 300 µL of ice-cold methanol or acetonitrile for protein precipitation.

- Vortex vigorously for 1-2 minutes.

- Centrifuge at 14,000-16,000 × g for 10-15 minutes at 4°C.

- Transfer the clear supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

- Column: Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm [6].

- Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% formic acid [2]. Gradient elution is an alternative, using acetonitrile and 0.1% formic acid aqueous solution [6].

- Flow Rate: 0.2 mL/min [2].

- Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Detection:

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Detection Mode: Selected Reaction Monitoring (SRM).

- SRM Transitions: [2]

- This compound: m/z 179 → 135

- Ferulic Acid: m/z 193 → 135

- Protocatechuic Acid: m/z 153 → 108

4. Method Validation:

- Linearity: Calibration curves (e.g., 2.5–750 ng/mL for various analytes) with correlation coefficients (r) >0.993 [6] [2].

- Precision & Accuracy: Intra- and inter-day precision (RSD) <15%, accuracy (RE) between 85-115% [6].

- Lower Limit of Quantification (LLOQ): Established at 5.0 ng/mL for CA and its metabolites [2].

In Vivo Absorption and Excretion Study Design

This protocol outlines the key steps for conducting a rat study to investigate the absorption and excretion of this compound, based on established methodologies [5] [1].

1. Animal Dosing:

- Use male Sprague-Dawley or Wistar rats.

- Administer a single oral dose of

[3-(14)C]-labeled or unlabeled this compound via oral gavage. The dose can be dissolved in water or a suitable vehicle. - Fasting animals for 12 hours prior to dosing may be implemented to standardize metabolic conditions.

2. Biological Sample Collection:

- Blood/Plasma: Collect at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or cannula.

- Urine and Feces: Collect cumulatively over a period of 72 hours using metabolic cages.

- Centrifuge blood samples to obtain plasma. Store all samples at -80°C until analysis.

3. Sample Analysis:

- Analyze plasma samples using the LC-MS/MS protocol above to determine the concentration-time profile of CA and its metabolites.

- For radiolabeled studies, determine the overall levels of radioactivity in plasma, urine, and feces using liquid scintillation counting.

- For metabolite identification in excreta, use HPLC with online radioactivity detection and tandem mass spectrometry.

Research Implications and Future Directions

The pharmacokinetic data reveals both the potential and the limitations of this compound as a therapeutic agent.

- Bioavailability Challenge: The low oral bioavailability and extensive first-pass metabolism limit the amount of native CA reaching systemic circulation [3] [4]. This is a key consideration for its development as a drug.

- Active Metabolites: The high plasma concentrations of conjugated metabolites (sulfates, glucuronides) and methylated derivatives (e.g., ferulic acid) suggest that some of CA's biological effects may be mediated by these compounds, not the parent molecule [5] [2].

- Strategies for Improvement: Research is actively exploring methods to overcome CA's pharmacokinetic limitations. Promising strategies include:

- Structural Modification: Creating more lipophilic derivatives (e.g., this compound phenethyl ester) to enhance absorption and BBB penetration [7] [3].

- Nano-formulations: Utilizing solid lipid nanoparticles, liposomes, or carbon dot systems to protect CA from metabolism and enhance its targeted delivery to tissues like the brain [3].

This guide synthesizes the current technical understanding of this compound pharmacokinetics. The field is advancing, particularly in developing novel delivery systems to harness its full therapeutic potential.

References

- 1. (PDF) Pharmacokinetics of Caffeic from Methanol Seed Extract... Acid [academia.edu]

- 2. Simultaneous determination of caffeic and its major... acid [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Evidence of this compound's Neuroprotective ... [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and Pharmacological Aspects of this compound ... [frontiersin.org]

- 5. Absorption, disposition, metabolism, and excretion of [3-(14 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound, Ferulic ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis of caffeic acid in plants

Core Biosynthetic Pathway in Plants

Caffeic acid is synthesized in plants via the phenylpropanoid pathway, which originates from the aromatic amino acid phenylalanine [1] [2]. The pathway involves three key enzymatic steps, and the upregulation of these genes under stress conditions like drought enhances this compound production, contributing to antioxidant defense [2].

The following diagram illustrates this core pathway and its key enzymes:

Plant phenylpropanoid pathway for this compound synthesis.

- Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid [2].

- Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A) that hydroxylates cinnamic acid at the para position to produce p-coumaric acid [2].

- p-Coumarate 3-Hydroxylase (C3H): Another membrane-associated cytochrome P450 enzyme (CYP98A) that introduces the second hydroxyl group at the meta position, converting p-coumaric acid to this compound [2].

Microbial Metabolic Engineering

Reconstructing the plant pathway in microbes is challenging due to the difficulty in expressing membrane-bound cytochrome P450 enzymes like C3H in bacterial systems [3]. Researchers have developed alternative microbial pathways using more compatible enzymes.

Microbial engineering pathway using TAL and HpaBC.

- Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to p-coumaric acid, bypassing the need for C4H [4] [3].

- Hydroxyphenylacetate 3-Hydroxylase (HpaBC): A two-component flavin-dependent monooxygenase from E. coli that can hydroxylate p-coumaric acid at the 3-position to produce this compound, effectively substituting for the plant C3H [5] [3].

Key Enzymes in this compound Production

Table 1: Key Enzymes Involved in this compound Biosynthesis

| Enzyme | Source Organism | Function | Key Characteristics |

|---|

| PAL (Phenylalanine ammonia-lyase) | Plants (e.g., Phaseolus vulgaris) [2] | Converts L-phenylalanine to cinnamic acid | First committed step in phenylpropanoid pathway; induced by stress [2] | | C4H (Cinnamate 4-hydroxylase) | Plants (e.g., Phaseolus vulgaris) [2] | Hydroxylates cinnamic acid to p-coumaric acid | Cytochrome P450 enzyme (CYP73A); membrane-associated [2] | | C3H (p-Coumarate 3-hydroxylase) | Plants (e.g., Phaseolus vulgaris) [2] | Hydroxylates p-coumaric acid to this compound | Cytochrome P450 enzyme (CYP98A); major engineering bottleneck [3] [2] | | TAL (Tyrosine ammonia-lyase) | Bacteria (e.g., Flavobacterium johnsoniae [5], Rhodobacter capsulatus [3]) | Converts L-tyrosine directly to p-coumaric acid | Bypasses need for C4H; found in some bacteria and monocots [4] | | HpaBC (4-hydroxyphenylacetate 3-hydroxylase) | Bacteria (e.g., Escherichia coli [3]) | Hydroxylates p-coumaric acid to this compound | Soluble, two-component flavoprotein; preferred for microbial factories [5] [3] |

Experimental Protocols & Production Data

For researchers aiming to engineer this compound production, here are methodologies and achieved production levels from recent studies.

Table 2: Microbial Production of this compound and Related Metabolites

| Host Organism | Engineering Strategy | Key Enzymes / Pathway | Titer Achieved | Citation |

|---|---|---|---|---|

| E. coli | De novo synthesis from glucose | TAL (FjTAL), HpaBC (EcHpaBC) | 50.2 mg/L (shake flask) [3] | |

| E. coli | De novo synthesis for RA production | TAL (FjTAL), HpaBC (EcHpaBC), 4CL | This compound pathway optimized for 5.78 g/L RA [6] | |

| S. cerevisiae | De novo synthesis from glucose | TAL, HpaB/HpaC from various bacteria | 289.4 mg/L (shake flask) [7] | |

| E. coli | Synthesis for Ferulic Acid production | TAL (FjTAL), HpaBC (EcHpaBC), engineered COMT | 4.38 g/L Ferulic Acid (Bioreactor) [5] |

Gene Expression Analysis under Drought Stress [2]

- Experimental Setup: A split-plot design evaluated three bean cultivars (red, white, pinto) under three irrigation levels (100%, 75%, 50% of water requirement).

- Method: RNA was extracted from plant tissues, and quantitative RT-PCR (qRT-PCR) was performed to analyze the expression levels of

PAL,C4H, andC3Hgenes. - Key Findings: Under severe drought (50% irrigation), C3H gene expression increased by up to 100% in red beans and 91% in pinto beans, correlating with a >60% increase in this compound content in pinto bean tissues.

In Vitro Enzyme Assay for HpaBC [3]

- Enzyme Preparation: E. coli cells (e.g., strain BW25113) harboring a plasmid like

pZE-EcHpaBCare cultured and induced with IPTG. Crude cell extract is prepared via sonication or lysis. - Reaction Mixture: The assay includes Tris-HCl buffer (pH 7.5), substrate (p-coumaric acid, e.g., 1 mM), cofactors FAD (0.1 mM) and NADH (1 mM), and the enzyme extract.

- Analysis: The reaction is incubated at 30-37°C, and the formation of this compound is monitored over time using HPLC or LC-MS.

Strain Engineering for De Novo Biosynthesis [3]

- Host Strain: Use a tyrosine-overproducing E. coli strain (e.g., a strain with feedback-resistant

aroGandtyrAgenes). - Pathway Assembly: Introduce a plasmid expressing a highly active TAL (e.g., from Rhodobacter capsulatus) and the HpaBC complex.

- Fermentation: Cultivate the engineered strain in a defined minimal medium (e.g., M9) with glucose as the carbon source. Production is often induced in the mid-exponential phase with IPTG.

This technical guide synthesizes the foundational plant biochemistry and cutting-edge metabolic engineering strategies for this compound production. The experimental protocols provide a practical starting point for laboratory work, while the production data highlights the potential of microbial cell factories.

References

- 1. Plant-Derived this compound and Its Derivatives - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. This compound-related gene expression and antioxidant activity ... [bmcplantbiol.biomedcentral.com]

- 3. Biosynthesis of this compound in Escherichia coli using its ... [microbialcellfactories.biomedcentral.com]

- 4. Genes and Enzymes Involved in this compound Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 5. Engineering this compound O‐Methyltransferase for Efficient ... [pmc.ncbi.nlm.nih.gov]

- 6. Coordinating this compound and salvianic acid A pathways for ... [sciencedirect.com]

- 7. Engineering the Biosynthesis of this compound in ... [sciencedirect.com]

natural sources and dietary intake of caffeic acid

Dietary Sources and Quantitative Data

Caffeic acid is present in a vast range of plant-based foods, both in its free form and, more commonly, as part of compounds like chlorogenic acid (which is an ester of this compound and quinic acid) [1] [2]. The following table summarizes the this compound content in various foods, with data primarily sourced from the Phenol-Explorer database, a comprehensive resource on polyphenol content in foods [3].

Table 1: this compound Content in Selected Foods and Beverages

| Food Category | Specific Food | Mean this compound Content | Unit | Notes |

|---|---|---|---|---|

| Herbs & Spices | Common Sage, dried | 26.40 | mg/100 g | Very high concentration |

| Common Thyme, dried | 21.28 | mg/100 g | Very high concentration | |

| Spearmint, dried | 25.00 | mg/100 g | Very high concentration | |

| Caraway | 16.40 | mg/100 g | High concentration | |

| Ceylan Cinnamon | 24.20 | mg/100 g | High concentration | |

| Rosemary, dried | 9.67 | mg/100 g | High concentration | |

| Fruits | Black Chokeberry | 141.14 | mg/100 g | Exceptionally high concentration |

| Lingonberry, raw | 6.34 | mg/100 g | High concentration | |

| American Cranberry | 2.31 | mg/100 g | ||

| Date, fresh | 3.37 | mg/100 g | ||

| Plum, prune | 1.11 | mg/100 g | ||

| Apple, whole raw | 0.33 | mg/100 g | ||

| Beverages | Red Wine | 1.88 | mg/100 ml | |

| Apple Juice, pure | 0.68 | mg/100 ml | ||

| Plum Prune Juice | 5.10 | mg/100 ml | High concentration | |

| White Wine | 0.24 | mg/100 ml | ||

| Beer (Regular) | 0.03 | mg/100 ml | ||

| Coffee Beverage (Filter) | 0.03 | mg/100 ml | Note: Coffee is a major source of chlorogenic acid | |

| Other | Olive Oil, virgin | 0.02 | mg/100 g | |

| Common Wheat, whole grain | 0.04 | mg/100 g |

Note on Coffee: Although coffee is the most significant dietary source of this compound for many people, it is important to distinguish that it is primarily consumed as its precursor, chlorogenic acid [1] [2]. One study notes that the this compound content in coffee beans can range from 9 to 14 mg/100 g, or even up to 87 mg/100 g, but the brewed beverage itself shows a lower concentration as reflected in the table above [4]. A heavy coffee drinker can consume up to 500 mg of this compound (primarily from chlorogenic acid) per day [4].

Absorption, Metabolism, and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in drug development.

- Absorption: In humans, about 95% of free this compound is absorbed in the small intestine [2]. In contrast, only about one-third of chlorogenic acid is absorbed in the small intestine, with the majority reaching the colon where gut microbiota hydrolyze it into this compound and other metabolites [2] [5].

- Metabolism and Bioavailability Challenges: After absorption, this compound undergoes extensive first-pass metabolism in the enterocytes and liver [6]. It is metabolized via:

- Glucuronidation (by UGT enzymes)

- Sulfation (by SULT enzymes)

- Methylation (by COMT, converting it to ferulic acid) [6] As a result, native (unmetabolized) this compound is present in systemic circulation at very low concentrations (<1 µM), with the conjugated forms being predominant [6]. Its hydrophilic nature and moderate molecular weight further restrict its permeability across the blood-brain barrier (BBB), which is a significant challenge for central nervous system drug development [6].

The diagram below illustrates the key pharmacokinetic processes of this compound after oral administration.

This compound Pharmacokinetic Pathway

Key Experimental Methodologies

For researchers investigating this compound, here are common and critical experimental protocols.

1. Analytical Quantification in Foods and Biosamples The primary method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with various detectors [7] [8] [9].

- Protocol Summary:

- Extraction: Plant or food samples are typically homogenized and extracted with a methanol/water or ethanol/water solvent (e.g., 80:20 v/v) [8].

- Separation: A reverse-phase C18 column is standard. The mobile phase is often a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol [7] [8].

- Detection:

- Diode Array Detector (DAD): Commonly used, with this compound detected around 320-330 nm [7].

- Electrochemical Detection: Offers higher sensitivity for phenolic compounds [7].

- Mass Spectrometry (MS): Used for definitive identification and quantification in complex matrices, allowing for tandem MS (MS/MS) analysis [6].

2. Assessing Biological Activity: In Vitro and In Vivo Models

- Antioxidant Assays:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay: Measures the ability of this compound to donate a hydrogen atom to stabilize the DPPH radical, quantified by a decrease in absorbance at 517 nm [9].

- Metal Chelation Assay: Evaluates the ability of this compound to chelate pro-oxidant metal ions like Fe²⁺ or Cu²⁺, often monitored by spectrophotometry [4].

- Enzyme Inhibition Studies:

- Protocol (e.g., for Acetylcholinesterase - AChE): The Ellman's method is standard. The reaction mixture contains AChE, the substrate acetylthiocholine iodide, and Ellman's reagent (DTNB). This compound is added at various concentrations, and the increase in absorbance at 412 nm from the yellow anion formed is measured to calculate inhibition [6].

- Cell Culture Studies:

- Viability Assays: MTT or MTS assays are used to determine cytotoxic or anti-proliferative effects on cancer cell lines (e.g., HepG2 liver cancer, MCF7 breast cancer) [4].

- Mechanistic Studies: Western blotting, qPCR, and immunofluorescence are used to analyze changes in protein expression (e.g., VEGF, NF-κB, AMPK phosphorylation) and signaling pathways in response to this compound treatment [4] [5].

- In Vivo Animal Models:

- AD Models: Transgenic mice (e.g., APP/PS1) or rats with scopolamine-induced cognitive deficits are used. CA is administered orally, and effects are assessed via behavioral tests (Morris water maze, Y-maze) and post-mortem brain analysis for Aβ plaques and tau pathology [6].

- Fatty Liver Disease Models: Laying hens or rodents fed high-energy diets are common. Outcomes include liver histology (Oil Red O staining), serum biomarkers (ALT, AST, TG), and transcriptomic/proteomic analysis of liver tissue [5].

Research Gaps and Future Directions

- Human Clinical Trials: The majority of evidence for this compound's health benefits comes from in vitro studies and animal models. Robust human clinical trials are needed to confirm efficacy and determine safe and effective dosages [1] [10].

- Bioavailability Enhancement: A major research focus is on developing novel delivery systems to overcome this compound's poor bioavailability. Promising strategies include nanotechnology-based systems like solid lipid nanoparticles, liposomes, and carbon dots, which have been shown to significantly enhance brain delivery and efficacy in preclinical models [6].

- Derivative Synthesis: Chemical modification of this compound to create novel amide, ester, and hybrid compounds is an active area of research aimed at improving its stability, potency, and pharmacokinetic profile [9].

References

- 1. This compound: Benefits, Sources, and Foods [healthline.com]

- 2. Chlorogenic Acid and this compound Are Absorbed in Humans [sciencedirect.com]

- 3. Showing all foods in which the polyphenol this compound is ... [phenol-explorer.eu]

- 4. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and chlorogenic acid mediate the ADPN-AMPK ... [jasbsci.biomedcentral.com]

- 6. Experimental Evidence of this compound's Neuroprotective ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Some Naturally Occurring Substances - NCBI [ncbi.nlm.nih.gov]

- 8. Study of new sources of six chlorogenic acids and caffeic ... [sciencedirect.com]

- 9. Discovery and Development of this compound Analogs as ... [mdpi.com]

- 10. This compound - Uses, Side Effects, and More [webmd.com]

Comprehensive Technical Guide: Hydroxycinnamic Acid Metabolism and Biological Mechanisms

Introduction and Core Concepts

Hydroxycinnamic acids (HCAs) represent a significant class of plant-derived phenolic compounds with a phenylpropanoid (C6-C3) structure as their fundamental chemical scaffold. These phytochemicals are characterized by a phenolic ring substituted with a 3-carbon unsaturated chain terminating in a carboxylic acid group, with the most prevalent members including caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid. In nature, HCAs rarely exist in free form but are typically found esterified with various plant components such as quinic acid (forming chlorogenic acids), tartaric acid, sugars, or structural polymers like lignin and cellulose. These compounds are synthesized in plants through the shikimate pathway, with phenylalanine and tyrosine serving as primary precursors [1] [2].

The dietary significance of HCAs cannot be overstated, as they contribute substantially to the sensory qualities, nutritional value, and health benefits of plant-based foods. Regular consumers of fruits, vegetables, and coffee may ingest considerable quantities of these compounds daily, with estimates suggesting average phenolic acid consumption of approximately 222 mg per day for adults, dominated by this compound at around 206 mg daily [3]. Coffee drinkers particularly may consume up to 800 mg of chlorogenic acids daily, making HCAs one of the most abundant classes of polyphenols in the human diet [2]. The structural diversity of HCAs and their conjugates directly influences their bioavailability and biological activity, driving extensive research into their potential therapeutic applications against chronic diseases including cancer, metabolic disorders, and neurodegenerative conditions [3] [4].

Natural Sources, Bioavailability, and Metabolism

Dietary Sources and Consumption Patterns

Table 1: Primary Dietary Sources of Hydroxycinnamic Acids

| HCA Type | Major Food Sources | Representative Concentrations | Bioactive Forms |

|---|---|---|---|

| This compound | Coffee, blueberries, apples, artichokes | 0.5-2 g/kg in fruits; 70-350 mg/cup coffee | Free acid, chlorogenic acids (esters with quinic acid) |

| Ferulic acid | Cereal grains (wheat, oats, barley), spinach, red beet | 18.0-41.4 mg/kg in spinach; predominant in cereal brans | Cross-linked with arabinoxylan in cell walls, esterified forms |

| p-Coumaric acid | Cereals, grapes, mushrooms, peanuts | 0.40-15.78 mg/g in blueberries; 29.10 mg/kg in Pholiota mutabilis mushrooms | Esterified with tartaric acid (coutaric acid in grapes) |

| Sinapic acid | Broccoli, cabbage, citrus fruits, cereals | ~0.21 g/kg in cranberry fruit | Sinapine (choline ester), sinapoyl malate |

HCAs demonstrate remarkable distribution patterns across the plant kingdom. This compound constitutes 75-100% of total HCAs in many fruits, with particularly high concentrations in blueberries, kiwis, plums, cherries, and apples. In contrast, ferulic acid dominates in cereal grains, where it is primarily esterified to cell wall polysaccharides, contributing to the structural integrity of plant cell walls. Processed cereals consequently represent a major dietary source of this HCA variant [3]. The estimated daily intake of HCAs varies significantly between populations and individuals, ranging from approximately 46.3-78.9 mg/day for children to 153.6-231.8 mg/day for adults according to the UK National Diet and Nutrition Survey [3]. These variations reflect differences in dietary patterns, with coffee and fruits constituting the predominant sources of this compound (92% of intake) and p-coumaric acid (59% of intake), respectively [3].

Bioavailability and Metabolic Pathways

Table 2: Bioavailability and Pharmacokinetic Parameters of HCAs

| Parameter | Characteristics | Influencing Factors |

|---|---|---|

| Absorption Sites | Stomach (minor), Small intestine (primary), Colon (after microbial hydrolysis) | Molecular size, conjugation status, food matrix |

| Transport Mechanisms | Passive diffusion, Active transport (monocarboxylic acid transporters) | Polarity, molecular weight, substituents |

| Plasma Peak Time | 1-2 hours (free acids), 5-8 hours (microbial metabolites) | Esterification level, gut microbiota composition |

| Major Phase II Metabolites | Glucuronides, Sulfates, Methylated derivatives | UDP-glucuronosyltransferases, sulfotransferases, COMT activity |

| Elimination Half-life | 2-5 hours (dose-dependent) | Renal clearance, enterohepatic recirculation |

The bioavailability of HCAs is profoundly influenced by their chemical form and the food matrix. Free HCAs are absorbed more efficiently than their conjugated counterparts, primarily in the stomach and small intestine. However, the majority of dietary HCAs exist in esterified forms that resist mammalian enzymatic hydrolysis, requiring colonic transformation by microbial enzymes (feruloyl esterases, cinnamoyl esterases) before absorption can occur [5] [6]. This microbial metabolism not only liberates free HCAs but also generates various microbial metabolites with potentially altered biological activities [6] [3].

Upon absorption, HCAs undergo extensive first-pass metabolism in enterocytes and hepatocytes, resulting in rapid conversion to glucuronidated, sulfated, and methylated derivatives. Studies demonstrate that plasma concentrations of this compound glucuronides can exceed 40% of total circulating this compound within hours of ingestion [2]. The metabolic fate of HCAs involves complex interplay between host enzymatic systems and gut microbial transformations, creating a dynamic profile of circulating compounds that varies considerably between individuals based on factors such as gut microbiota composition, genetic polymorphisms in metabolizing enzymes, and dietary patterns [5] [3]. Understanding these pharmacokinetic properties is essential for interpreting the biological effects of HCAs and developing effective therapeutic applications.

Biological Activities and Molecular Mechanisms

Antioxidant and Anti-inflammatory Mechanisms

HCAs exert potent antioxidant effects through two primary mechanisms: direct free radical scavenging via their phenolic hydroxyl groups, and metal chelation that prevents catalytic generation of reactive oxygen species (ROS). The antioxidant capacity is strongly influenced by substitution patterns on the phenolic ring, with This compound (containing ortho-dihydroxy groups) demonstrating particularly strong activity due to the stability of the resulting phenoxyl radical [2] [3]. In cellular systems, HCAs activate the Nrf2 pathway, a master regulator of antioxidant response elements, leading to upregulated expression of endogenous antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase [6] [4].

The anti-inflammatory properties of HCAs primarily involve suppression of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. HCAs inhibit IκB kinase (IKK), preventing degradation of IκB and subsequent nuclear translocation of NF-κB. This suppression downregulates pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) [1] [4]. In adipose tissue, HCAs reduce macrophage infiltration and inhibit production of monocyte chemoattractant protein-1 (MCP-1), thereby attenuating chronic low-grade inflammation associated with obesity and metabolic syndrome [1]. The following diagram illustrates the core signaling pathways modulated by HCAs:

HCA Modulation of Key Signaling Pathways: HCAs influence multiple signaling pathways including activation of AMPK and Nrf2, while inhibiting NF-κB-mediated inflammation.

Antimicrobial and Gut Microbiota Modulation

HCAs demonstrate significant antimicrobial activity against various bacterial strains, with effectiveness influenced by their substitution patterns. Ferulic acid derivatives have shown particular efficacy against Gram-negative bacteria including Escherichia coli, with MIC values as low as 18.75 µg/mL reported for specific synthetic derivatives [7]. The antimicrobial mechanisms involve disruption of microbial membrane integrity, interference with enzymatic activity, and inhibition of energy metabolism. Interestingly, HCAs also exhibit prebiotic-like properties by selectively modulating gut microbiota composition, promoting the growth of beneficial bacteria while inhibiting pathogenic species [6].

The relationship between HCAs and gut microbiota is bidirectional—while HCAs influence microbial composition, the microbiota extensively metabolizes HCAs through reactions including dihydroxylation, demethylation, dehydroxylation, and side-chain cleavage. These microbial transformations generate metabolites with altered bioavailability and bioactivity compared to their parent compounds. For instance, gut microbial metabolism of ferulic acid produces dihydroferulic acid and feruloylglycine, while this compound is converted to derivatives such as 3-(3-hydroxyphenyl)propionic acid [5] [6]. These microbial metabolites may either lose the biological activities of their parent compounds or exhibit enhanced potency, highlighting the importance of considering gut microbial metabolism when evaluating HCAs' health effects [6] [3].

Anticancer Mechanisms and Selective Toxicity

HCAs exhibit multifaceted anticancer properties through diverse molecular mechanisms. They inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at G1 and G2/M checkpoints, through modulation of cyclins and cyclin-dependent kinases. Additionally, HCAs promote apoptosis in cancer cells via both intrinsic and extrinsic pathways, characterized by mitochondrial membrane depolarization, caspase activation, and DNA fragmentation [4]. Notably, several HCAs demonstrate selective toxicity toward cancerous cells while sparing normal cells, a property attributed to differential uptake, metabolic activation, or expression of molecular targets between normal and malignant cells [4].

The anti-metastatic potential of HCAs involves inhibition of epithelial-mesenchymal transition (EMT) and suppression of matrix metalloproteinases (MMPs), thereby reducing invasive capacity. Specific HCAs such as ferulic acid and this compound phenethyl ester (CAPE) also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptors, effectively starving tumors of necessary blood supply [4]. Importantly, HCAs can enhance the efficacy of conventional chemotherapeutic agents while reducing their side effects, suggesting potential for combination therapies. For instance, this compound has shown synergistic effects with doxorubicin in lung cancer models, while chlorogenic acid sensitizes cancer cells to 5-fluorouracil treatment [4].

Experimental Approaches and Methodologies

Assessment of Bioavailability and Metabolism

Investigating HCA bioavailability requires integrated approaches combining in vitro models with human and animal studies. The Caco-2 cell monolayer model serves as a well-established system for predicting intestinal absorption, allowing researchers to measure apparent permeability coefficients (Papp) and identify transport mechanisms [5] [3]. These systems can be enhanced by incorporating pH gradients and simulated digestive fluids to better mimic gastrointestinal conditions. For assessing microbial metabolism, in vitro batch cultures inoculated with human fecal microbiota provide valuable insights into the transformation kinetics and metabolite profiles generated by different microbial communities [5].

Advanced analytical techniques are crucial for characterizing HCA metabolism. Liquid chromatography coupled with mass spectrometry (LC-MS) enables comprehensive metabolite profiling and quantification in biological samples. The typical workflow involves protein precipitation, solid-phase extraction, and separation using reversed-phase columns, with detection via triple quadrupole or high-resolution mass analyzers for enhanced sensitivity and specificity [3] [8]. For pharmacokinetic studies, serial blood sampling followed by LC-MS analysis allows construction of concentration-time curves and calculation of key parameters including Cmax, Tmax, and area under the curve (AUC) [5] [3]. The following diagram illustrates the metabolic journey of HCAs through the human body:

HCA Absorption and Metabolic Fate: The diagram traces the journey of HCAs from ingestion through absorption, microbial metabolism, and eventual excretion.

Evaluation of Biological Activities

Cell culture models provide essential platforms for investigating HCAs' biological mechanisms. Cancer cell lines from various tissues (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) are employed to assess antiproliferative effects, typically using MTT or WST-1 assays to quantify cell viability [4]. More complex 3D culture systems such as spheroids and organoids offer improved physiological relevance for studying anti-invasive and anti-angiogenic effects. For research on metabolic diseases, adipocyte cell lines (3T3-L1), hepatocytes (HepG2), and myotubes (C2C12) serve as valuable models for examining insulin sensitivity, glucose uptake, and lipid metabolism [1].

Animal studies remain indispensable for evaluating HCAs' efficacy in whole-organism contexts. For obesity and metabolic syndrome research, high-fat diet-fed mice or genetically obese (ob/ob) mice are commonly used, with parameters including body weight, adipose tissue mass, glucose tolerance, and insulin sensitivity monitored throughout HCA administration [1]. In cancer research, xenograft models involving implantation of human cancer cells into immunodeficient mice allow investigation of antitumor effects in vivo, with tumor volume, metastasis, and molecular markers analyzed after HCA treatment [4]. For all animal studies, careful attention to dosage, administration route, and vehicle controls is essential for generating interpretable results, with physiological relevance to human exposure levels being a key consideration.

Therapeutic Applications and Future Directions

Cancer Prevention and Treatment

The multifaceted anticancer properties of HCAs position them as promising candidates for cancer prevention and adjunctive therapy. Their ability to target multiple hallmarks of cancer—including proliferation, apoptosis resistance, angiogenesis, and metastasis—suggests potential for multi-targeted approaches with reduced likelihood of resistance development [4]. Specific HCAs such as ferulic acid and This compound phenethyl ester have demonstrated efficacy in various animal models of cancer, including colon, breast, and liver cancers, with reported mechanisms involving inhibition of NF-κB signaling, cell cycle arrest, and induction of oxidative stress in cancer cells [4].

Current research focuses on overcoming limitations of HCAs such as poor solubility, rapid metabolism, and limited bioavailability through innovative delivery systems. Nanoformulations including polymeric nanoparticles, liposomes, and solid lipid nanoparticles have shown promise in enhancing HCAs' tumor targeting and therapeutic efficacy [4] [7]. For instance, optimized trans-cinnamic acid-loaded PLGA nanoparticles demonstrated significantly enhanced antitumor effects in breast cancer models compared to free compounds [4]. Additionally, combination therapies pairing HCAs with conventional chemotherapeutic agents may allow for dose reduction of cytotoxic drugs while maintaining or enhancing efficacy, potentially mitigating adverse effects [4].

Metabolic Health and Gut Microbiota Management

HCAs show significant promise for managing metabolic disorders including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. In adipose tissue, HCAs inhibit macrophage infiltration and NF-κB activation, reducing chronic inflammation that contributes to insulin resistance [1]. Through activation of AMPK and modulation of PPAR-γ and PGC-1α, HCAs enhance mitochondrial biogenesis and fatty acid oxidation, promoting energy expenditure and reducing lipid accumulation [1]. Clinical studies with hydroxycinnamic acid-rich extracts have demonstrated improvements in insulin sensitivity, lipid profiles, and markers of oxidative stress in subjects with metabolic syndrome [2].

The gut microbiota modulation by HCAs represents another promising therapeutic avenue. By promoting favorable microbial composition and enhancing gut barrier function, HCAs may reduce systemic inflammation and improve metabolic endotoxemia associated with obesity and insulin resistance [6]. The microbial metabolites of HCAs, particularly those produced through colonic fermentation, may contribute significantly to these systemic effects, although their specific roles require further elucidation [6] [3]. Future research should focus on personalized nutrition approaches considering interindividual variability in gut microbiota composition and its impact on HCA metabolism and efficacy.

Clinical Translation and Commercial Applications

Advancing HCAs from preclinical research to clinical applications requires careful consideration of dosage forms, safety profiles, and regulatory pathways. While HCAs as dietary supplements are generally recognized as safe at typical dietary exposure levels, therapeutic applications may require higher doses that necessitate more thorough safety evaluation [4]. The LD50 of p-coumaric acid in mice is approximately 2850 mg/kg body weight, suggesting a wide safety margin, but comprehensive toxicological studies including chronic exposure assessments are needed for therapeutic development [2].

Bioconjugation approaches offer promising strategies for enhancing HCAs' physicochemical properties and therapeutic potential. Conjugation with ω-hydroxy fatty acids, glycerol, polysaccharides, or polyethylene glycol can improve solubility, stability, and targeted delivery [7]. For instance, phenolipids created by esterifying HCAs with medium-chain fatty acids demonstrate enhanced antioxidant activity and membrane permeability, while polysaccharide conjugates improve stability and controlled release [7]. These advanced molecular designs, coupled with appropriate delivery systems, may unlock the full therapeutic potential of HCAs for various clinical applications, from cancer therapy to metabolic disease management.

Conclusion

References

- 1. Hydroxycinnamic acid derivatives: a potential class of natural ... [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxycinnamic Acids: Natural Sources, Biosynthesis ... [sciencedirect.com]

- 3. Natural Sources, Pharmacokinetics, Biological and Health... Activities [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer potential of hydroxycinnamic : acids ... mechanisms [link.springer.com]

- 5. Bioavailability, absorption, digestion and metabolism of ... [sciencedirect.com]

- 6. p-Hydroxycinnamic Acids: Advancements in Synthetic ... [sciencedirect.com]

- 7. Unlocking the Potential of Hydroxycinnamic Acid ... [mdpi.com]

- 8. Metabolomic analysis of hydroxycinnamic acid inhibition on ... [pmc.ncbi.nlm.nih.gov]

what is caffeic acid and where is it found

Biosynthesis Pathways

Caffeic acid is synthesized in plants through the shikimate pathway, but its production in microbial systems like E. coli requires engineering a heterologous pathway. The following diagram illustrates the core biosynthetic route:

Core and engineered biosynthetic pathways of this compound in plants and microbes.

- In Plants: The primary route starts with L-Phenylalanine (L-Phe). The enzyme Phenylalanine Ammonia Lyase (PAL) deaminates L-Phe to form Cinnamic Acid. Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce p-Coumaric Acid. Finally, another cytochrome P450, p-Coumarate 3-Hydroxylase (C3H), converts p-coumaric acid into This compound [1].

- In Engineered Microbes (E. coli): A more efficient heterologous pathway utilizes L-Tyrosine (L-Tyr). The enzyme Tyrosine Ammonia Lyase (TAL) directly converts L-Tyr into p-Coumaric Acid, bypassing the need for C4H. The subsequent 3-hydroxylation is achieved using the endogenous E. coli enzyme complex 4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC), which can efficiently convert p-coumaric acid to This compound [2] [3].

Natural Occurrence in Food and Herbs

This compound is rarely found in its free form in plants; it is typically esterified. The most common conjugates are chlorogenic acids, which are esters formed between this compound and quinic acid [4] [1]. The table below summarizes the content of free this compound and its conjugates in various foods and herbs:

| Food/Herb | Reported Content (Free & Conjugated) | Notes |

|---|---|---|

| Herbs (Thyme, Sage, Rosemary) | >1000 ppm (mg/kg) [4] | Among the richest dietary sources. |

| Oregano, Basil | High [5] | Specific quantitative data from analysis. |

| Bay Leaf | High [5] | Particularly high in dicaffeoylquinic acids. |

| Black Chokeberry | 141 mg/100 g [6] | Notable for fruit content. |

| Coffee Brew | 63.1-96.0 mg/100 ml [6] | A major source in many diets. |

| Propolis | Found in [1] [7] | Source of this compound Phenethyl Ester (CAPE). |

| Collard Greens, Chicory | High [5] | Rich in monocaffeoylquinic acids like 5-CQA. |

Pharmacological Activities and Mechanisms

This compound and its derivatives exhibit a range of biological activities driven by their antioxidant chemical structure. The diagram below outlines the key mechanisms involved in its anticarcinogenic effects, particularly in Hepatocellular Carcinoma (HCC):

Proposed molecular mechanisms for the anticarcinogenic effects of this compound.

- Antioxidant and Pro-oxidant Activities: The catechol group in its structure allows this compound to act as an antioxidant, scavenging free radicals and protecting against oxidative stress [1] [8]. Paradoxically, in a cancer cell context, it can exhibit a pro-oxidant effect, inducing reactive oxygen species (ROS) that cause oxidative DNA damage and trigger apoptosis (programmed cell death) [1] [7].

- Anti-inflammatory and Immunomodulatory Effects: this compound can attenuate the production of pro-inflammatory cytokines like TNF-α and IL-6, and suppress the activation of key transcription factors like NF-κB and STAT3, which are involved in cell survival and proliferation [1] [9].

- Impact on Metastasis: It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for tumor metastasis [1].

Analytical and Production Methods

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): The primary method for separation and quantification. Reverse-phase HPLC with UV or electrochemical detection is standard. It effectively separates cis and trans isomers [4] [5].

- Gas Chromatography (GC): Used after derivatization (e.g., forming trimethylsilyl derivatives) for analysis of non-volatile organic acids [4].

Production Protocols

- Microbial Production in *E. coli*: A proven protocol for de novo synthesis involves [2] [3]:

- Strain Engineering: Use a tyrosine-overproducing E. coli host (e.g., BL21 (DE3) ΔtyrR).

- Pathway Construction: Co-express a high-activity Tyrosine Ammonia Lyase (TAL) from sources like Rhodobacter capsulatus and the endogenous HpaBC complex on expression vectors.

- Fermentation: Cultivate in a defined fermentation medium (e.g., containing glucose, yeast extract, and other salts) in shake flasks or bioreactors.

- Optimization Strategies: Enhance titer by knocking out competing pathways, engineering cofactor (FAD) supply, and overexpressing efflux transporters to reduce cytotoxicity. This approach has achieved titers over 7.9 g/L in a 5-L fermenter [2].

Therapeutic Potential and Derivatives

Research has explored the therapeutic potential of this compound and its semi-synthetic derivatives:

- This compound Phenethyl Ester (CAPE): A hydrophobic derivative from propolis with potent anti-inflammatory and anticancer properties, acting by inhibiting NF-κB and other signaling pathways [10] [9].

- Chlorogenic Acids (CGA): Esters of this compound and quinic acid (e.g., 5-CQA) show antioxidant, anti-inflammatory, and neuroprotective activities [10].

- Other Analogs: Ester, amide, and hybrid derivatives are being developed to enhance antibacterial and antioxidant activities [10].

References

- 1. Chemical and Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing this compound production in Escherichia coli by ... [sciencedirect.com]

- 3. Biosynthesis of this compound in Escherichia coli using its ... [microbialcellfactories.biomedcentral.com]

- 4. This compound - Some Naturally Occurring Substances - NCBI [ncbi.nlm.nih.gov]

- 5. Study of new sources of six chlorogenic acids and caffeic ... [sciencedirect.com]

- 6. This compound [en.wikipedia.org]

- 7. This compound - an overview [sciencedirect.com]

- 8. This compound: Benefits, Sources, and Foods [healthline.com]

- 9. Possible molecular targets for therapeutic applications of ... [sciencedirect.com]

- 10. Discovery and Development of this compound Analogs as ... [mdpi.com]

caffeic acid solubility and stability properties

Solubility and Stability Properties

The tables below summarize the core physicochemical challenges of caffeic acid and the factors that affect its stability.

Table 1: Core Physicochemical Properties of this compound

| Property | Description & Impact |

|---|---|

| Water Solubility | Sparingly soluble in hot water (~0.6 mg/mL in PBS), limiting its application in aqueous formulations [1] [2]. |

| Organic Solvent Solubility | Solubility varies significantly with solvent and temperature. Order of solubility in mono-solvents at 293.15-333.15 K is: Acetone > Ethanol > Isopropanol > Propanol > n-Butanol > Isobutanol > Ethyl Acetate [2]. |

| Thermal Stability | Melting point is 212-214°C (with decomposition) [1]. Susceptible to thermal degradation, especially at higher temperatures [3]. |

| Photostability | Highly susceptible to light-induced isomerization and degradation. Exposure to daylight can cause significant isomerization from the trans- to cis-form [3]. |

| Oxidative Stability | The catechol (di-hydroxy) structure makes it prone to autoxidation (oxidation upon exposure to air), leading to browning and loss of activity [4]. |

Table 2: Key Factors Affecting this compound Stability

| Factor | Effect on Stability |

|---|---|

| Light | Ultraviolet (UV) radiation and daylight are major drivers of photo-isomerization (from trans-CA to cis-CA) and can lead to the formation of other degradation products like esculetin [3]. |

| Solvent | Stability varies with solvent. It is less stable in 80% ethanol than in pure water [5]. Protic solvents (e.g., methanol) generally promote more significant degradation compared to aprotic solvents [3]. |

| Temperature | Higher temperatures accelerate degradation and isomerization reactions [3]. Interestingly, under ultrasound treatment, degradation is more pronounced at lower temperatures due to increased cavitation intensity [5]. |

| pH | The molecule is susceptible to degradation under various pH conditions. Its stability can be managed in formulations; for example, carbomer gels are most stable in slightly acidic to neutral conditions (pH 5-7) [6]. |

Advanced Stabilization Strategies and Protocols

To overcome these limitations, researchers have developed several advanced strategies.

Table 3: Strategies to Enhance Solubility and Stability

| Strategy | Mechanism & Key Findings |

|---|---|

| Supramolecular Complexation | Forming a supramolecular crystal with matrine via hydrogen bonding. This strategy enhances water solubility, improves thermal stability, and boosts antioxidant activity compared to pure CA [7]. |

| Incorporation into Hydrophilic Gels | Using gelling agents like Poloxamer 407 and Carbomer 980 to create a controlled-release system. This protects CA, prolongs its release on the skin, and maintains its antioxidant and antimicrobial activities [6]. |

| Nano-Delivery Systems | Encapsulating CA in solid lipid nanoparticles, liposomes, or carbon dot systems. These platforms significantly improve CA's brain bioavailability and therapeutic efficacy for conditions like Alzheimer's disease [8]. |

The following diagram illustrates the experimental workflow for creating and analyzing a supramolecular complex of this compound to enhance its properties.

Experimental Workflow for SupCA

Detailed Protocol: Synthesis of this compound-Matrine Supramolecular Crystal (SupCA) [7]

- Dissolution: 3 mM of this compound (98% purity) is dissolved in 50 mL of ethanol with continuous stirring at 300 rpm.

- Reaction: 3 mM of matrine (98% purity) is slowly added to the CA solution in batches to ensure complete dissolution.

- Incubation: The reaction mixture is held at 60°C for 24 hours under a nitrogen (N₂) atmosphere and in darkness to prevent oxidative and photochemical degradation.

- Isolation: The solvent is removed via vacuum drying to collect the crude product.

- Purification: The product is washed with cold ethanol to obtain high-purity SupCA.

Analytical and Evaluation Methods for SupCA [7]

- Structure Elucidation: Single-crystal X-ray diffraction to determine the precise molecular structure and interactions like hydrogen bonding.

- Theoretical Studies: Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are used to investigate the structure-activity relationship, including parameters like electrostatic potential (ESP) and proton affinity (PA).

- Stability Testing: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to confirm enhanced thermal stability compared to pure CA.

- Bioactivity Assessment: In vitro and clinical trials are conducted to evaluate skincare benefits such as soothing, anti-wrinkle, acne-fighting, repairing, and whitening effects.

Interpretation and Research Implications

The data indicates that the inherent instability of this compound is a major bottleneck for its application. The recommended path forward involves:

- Prioritizing Stabilization Strategies: For any practical application in pharmaceuticals or cosmetics, employing a stabilization strategy is non-optional. Supramolecular complexation and nano-encapsulation are the most promising approaches.

- Meticulous Handling: During research and processing, this compound must be protected from light, heat, and protic solvents to avoid artifacts and inaccurate results [3].

- Leveraging Synergistic Effects: The choice of partner molecule in a complex (like matrine) can be selected not only for stabilization but also to provide synergistic biological effects [7].

References

- 1. This compound [lktlabs.com]

- 2. Measurement and correlation of the solubility of this compound ... [sciencedirect.com]

- 3. Validated Stability-Indicating GC-MS Method for ... [mdpi.com]

- 4. This compound [en.wikipedia.org]

- 5. The Sonodegradation of this compound under Ultrasound ... [pmc.ncbi.nlm.nih.gov]

- 6. Potential Unlocking of Biological Activity of this compound by ... [mdpi.com]

- 7. a simple and effective strategy to enhance the stability and ... [sciencedirect.com]

- 8. Experimental Evidence of this compound's Neuroprotective ... [pmc.ncbi.nlm.nih.gov]

Supercritical CO₂ Extraction of Caffeic Acid from Microalgae: Optimized Protocols for Enhanced Bioactive Compound Recovery

Introduction

Caffeic acid (CA), a potent phenolic acid belonging to the hydroxycinnamate family, demonstrates significant antioxidant, antimicrobial, antiviral, and anti-inflammatory activities, making it a valuable compound for pharmaceutical and nutraceutical applications [1]. Microalgae, particularly Spirulina platensis, represent a sustainable and efficient source for this compound production, boasting higher growth rates and biomass productivity compared to terrestrial plants [1] [2].

Supercritical Carbon Dioxide (SC-CO₂) extraction has emerged as a superior green technology for isolating heat-sensitive bioactive compounds from biological matrices. This technique offers significant advantages over conventional solvent extraction methods, including the avoidance of toxic organic solvents, prevention of thermal degradation, higher selectivity, and superior extraction yields [1] [3] [4]. These protocols detail optimized procedures for maximizing this compound recovery from Spirulina platensis biomass.

Background and Rationale

Conventional extraction methods for phenolic compounds, such as maceration and Soxhlet extraction, often require large quantities of toxic organic solvents, extended extraction times, and result in lower selectivity and yields [1] [4]. These limitations can compromise extract purity and necessitate extensive post-processing purification.

SC-CO₂ technology utilizes carbon dioxide above its critical point (Tc = 31.1°C, Pc = 73.8 bar), where it exhibits unique gas-like diffusivity and viscosity combined with liquid-like density [4]. This property enables deep penetration into the microalgal cellular matrix and efficient solubilization of target compounds. The addition of a polar co-solvent like ethanol further enhances the solubility of moderately polar compounds such as this compound, significantly improving extraction efficiency [1] [3]. The resulting extracts are free of toxic solvent residues, making them ideal for pharmaceutical and food-grade applications [1] [4].

Optimized Extraction Parameters

Based on Response Surface Methodology (RSM) and Box-Behnken Design (BBD) optimization studies, the following parameters have been established for maximum this compound yield from Spirulina platensis [1].

Table 1: Optimized SC-CO₂ Extraction Parameters for this compound

| Parameter | Optimal Value | Experimental Range | Influence on Extraction |

|---|---|---|---|

| Pressure | 360 bar | 200 - 500 bar | ↑ Pressure → ↑ CO₂ density → ↑ Solvating power |

| Temperature | 38°C | 30 - 50°C | Complex effect; balances solubility & vapor pressure |

| Extraction Time | 57 min | 60 - 120 min (Total) | ↑ Time → ↑ Yield, until equilibrium is reached |

| CO₂ Flow Rate | 2 L/min | Not specified | Affects mass transfer and extraction kinetics |

| Co-solvent (Ethanol) | 1 mL/min | Not specified | ↑ Polarity → ↑ this compound solubility |

Table 2: Bioactivity Profile of Optimized SC-CO₂ Extract from Spirulina platensis The optimized extract is not only rich in this compound but also exhibits a robust profile of associated bioactivities [1].

| Bioactivity Assay | Result | Significance |

|---|---|---|

| This compound Content | 72.11 µg/g dw | Primary target compound |

| Total Phenolic Content | 76.87 µg GAE/g dw | Indicator of total phenolics |

| Reducing Power | 2278 µg BHT/g dw | Measures antioxidant capacity |

| FRAP Assay | 4.19 mM FeSO₄/g dw | Measures reducing antioxidant power |

| DPPH IC₅₀ | 89.28 µg/mL | Measures free radical scavenging capacity |

Detailed Experimental Protocol

Materials and Equipment

- Microalgae Biomass: Freeze-dried Spirulina platensis powder (50 g batch) [1].

- Extraction Gas: Food-grade or higher purity Carbon Dioxide (CO₂) [1].

- Co-solvent: Absolute (100%) ethanol, HPLC grade [1].

- SC-CO₂ Extraction System: Equipped with a pump, a cooling bath refrigerator (set to -4°C to cool the pump head), a 100 mL stainless steel extraction vessel, a co-solvent pump, and a back-pressure regulator [1].

- Analytical Balance: For gravimetric analysis of the extract.

Step-by-Step Extraction Procedure

- Biomass Preparation: Weigh 50 g of freeze-dried Spirulina platensis powder accurately. Load the powder into the 100 mL extraction vessel, using cotton wool at both ends to prevent clogging and ensure even flow distribution [1].

- System Assembly and Leak Check: Securely assemble the extraction vessel into the system. Pressurize the system slightly with CO₂ and perform a leak check to ensure all connections are sealed.

- System Pre-conditioning: Set the cooling bath for the CO₂ pump to -4°C to ensure liquid CO₂ feeding. Set the extraction vessel temperature to the target value (e.g., 38°C). Allow the system to stabilize.

- Dynamic Extraction:

- Pressurize the extraction vessel to the target pressure (e.g., 360 bar) with CO₂.

- Simultaneously, initiate the co-solvent (ethanol) pump at a flow rate of 1 mL/min.

- Open the micrometering valve to establish a supercritical CO₂ flow rate of 2 L/min.

- Maintain the system at the target temperature and pressure for the dynamic extraction period (e.g., 57 minutes). The extract will be collected in a glass vial [1].

- Extract Collection and Recovery: After the dynamic extraction time, depressurize the system slowly. Collect the extract gravimetrically from the collection vial. Dissolve the extract in 96% ethanol for further analysis [1].

- Sample Storage: Transfer the extract solution to amber-colored, screw-capped glass vials. Purge the headspace with a stream of nitrogen gas to prevent oxidation and store at 4°C until analysis [1].

The following workflow diagram illustrates the complete extraction process:

Analytical Quantification and Quality Control

HPLC Analysis of this compound

The this compound content in the SC-CO₂ extracts must be quantified using a validated High-Performance Liquid Chromatography (HPLC) method [1].

- HPLC System: Agilent 1300 series or equivalent, with DAD detector [1].

- Column: Agilent ZORBAX SB C-18 (150 × 4.6 mm, 5 µm) [1].

- Detection Wavelength: 330 nm [1].

- Mobile Phase:

- Solvent A: Water–acetic acid (95:5, v/v)

- Solvent B: Methanol–acetonitrile–acetic acid (95:5:1, v/v/v) [1]

- Gradient Program: 0–40% B in 10 min, then 40–100% B [1].

- Injection Volume: 20 µL of sample, filtered through a 0.22 µm PTFE syringe filter [1].

- Quantification: Use an external this compound standard curve for calibration.

Bioactivity Assays

To comprehensively characterize the extract, the following bioactivity assays are recommended, as performed in the foundational study [1]:

- Total Phenolic Content (TPC): Using the Folin-Ciocalteu method, expressed as µg Gallic Acid Equivalents (GAE) per gram of dry weight [1].

- Antioxidant Activity:

- DPPH Radical Scavenging Assay: Report the half-maximal inhibitory concentration (IC₅₀) in µg/mL [1].

- FRAP (Ferric Reducing Antioxidant Power) Assay: Express results as mM FeSO₄ equivalents per gram dry weight [1].

- Reducing Power Assay: Express as µg BHT (butylated hydroxytoluene) equivalents per gram dry weight [1].

Troubleshooting and Best Practices

- Low Extraction Yield:

- Verify the integrity of the biomass matrix and ensure proper particle size.

- Confirm the accuracy of temperature and pressure settings.

- Check the co-solvent pump for consistent delivery and ensure the ethanol is water-free.

- System Clogging:

- Ensure the biomass is properly contained with cotton wool or frits.

- Use freeze-dried, powdered biomass to avoid clumping.

- Poor HPLC Chromatography:

- Always filter samples through a 0.22 µm filter prior to injection.

- Ensure mobile phases are freshly prepared and degassed.

- Check the HPLC column for performance degradation.

Applications and Conclusion

The SC-CO₂ extract of Spirulina platensis, rich in this compound and other antioxidants, has demonstrated significant potential as a natural preservative in food systems, effectively retarding microbial growth in model beverages like litchi juice [1]. Beyond preservation, its high antioxidant and anti-inflammatory activities make it a promising ingredient for neuroprotective formulations and for managing oxidative stress-related conditions [2].

References

- 1. Optimization of extraction process parameters of caffeic from... acid [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive compounds by microalgae and potentials for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Green Extraction Techniques of Bioactive Compounds [mdpi.com]

- 4. Supercritical carbon dioxide extraction of plant ... [sciencedirect.com]

Comprehensive Application Notes and Protocols on Encapsulation Techniques for Caffeic Acid Delivery

Introduction to Caffeic Acid Encapsulation Challenges

This compound (CA) and its derivatives, such as This compound phenethyl ester (CAPE), are naturally occurring phenolic compounds renowned for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties [1] [2] [3]. Despite their significant therapeutic potential, clinical application is substantially limited by poor aqueous solubility, rapid metabolism, and low bioavailability [1] [2] [4]. For instance, CAPE exhibits extremely low water solubility (<10 μg/mL) and its phenolic hydroxyl groups are susceptible to oxidation, further compromising stability and efficacy [4] [5]. Encapsulation technologies have emerged as promising strategies to overcome these limitations by protecting the bioactive compounds from degradation, enhancing their solubility, and enabling controlled release profiles [1] [6] [7]. These techniques span traditional pharmaceutical excipients in solid dosage forms to advanced nano- and micro-encapsulation platforms using lipid, protein, or polymer-based carriers.

The following Application Notes and Protocols provide a detailed technical overview of established encapsulation methodologies, complete with standardized experimental procedures, performance characterization data, and formulation guidelines. This compilation is designed to support researchers and product development professionals in selecting and implementing the most appropriate encapsulation strategy for their specific application requirements.

Comparative Performance of Encapsulation Strategies

The efficacy of various encapsulation systems for this compound and its derivatives is quantified through key performance indicators, including encapsulation efficiency, solubility enhancement, and release kinetics. The data presented below facilitate evidence-based selection of delivery platforms.

Table 1: Performance Overview of Nano-Encapsulation Systems for this compound and CAPE

| Encapsulation System | Core Material | Encapsulation Efficiency (%) | Solubility Enhancement | Release Profile | Key Findings |

|---|---|---|---|---|---|

| Sorghum Peptide Nanoparticles (SPNs) [4] | CAPE | Not Specified | 45-fold increase | Delayed release in simulated GI tract; 70% over 7h | Improved storage stability (1.4-fold after 18 days) |

| Rice Peptide Nanoparticles (RPNs) [5] | CAPE | 77.77% | 45-fold increase | Sustained release in vitro | High loading capacity (3.89%); maintained stability for 18 days |

| Liposomes [7] | This compound | ~70% | Significant | 71% release in 7h (PBS) | 45% skin penetration (vs. <5% for free CA); retained antioxidant activity |

| Sodium Caseinate Nanoparticles (pH-driven) [6] | This compound | ~73% | Significant | N/A | Improved bioaccessibility & Caco-2 cell uptake |

| Albumin Nanoparticles [2] | CAPE | Not Specified | Significant | N/A | Enhanced anti-inflammatory potential in colitis model |

| β-Cyclodextrin [1] | This compound | N/A | Significant | 85% release after 60 min | Effective dissolution enhancer in capsule formulations |

| Poloxamer 407 [1] | This compound | N/A | Significant | >85% release after 30 min | Optimal dissolution kinetics in oral capsules |

Table 2: Performance of Conventional Oral Capsule Formulations with Excipients [1]

| Excipient in Capsule Formulation | Function | Impact on Disintegration/Dissolution |

|---|---|---|

| Poloxamer 407 (P407) | Solubility Enhancer | Most effective; >85% CA released within 30 minutes |

| β-Cyclodextrin | Dissolution Enhancer | 85% of CA released after 60 minutes |

| Hypromellose | Binder/Release Prolonger | Prolonged disintegration and dissolution time |

Detailed Experimental Protocols

Protocol 1: pH-Driven Encapsulation of this compound in Sodium Caseinate Nanoparticles

This protocol describes a green and efficient method for encapsulating this compound within sodium caseinate (NaCas) nanoparticles, significantly improving its bioaccessibility [6].

Workflow Diagram: pH-Driven Encapsulation

3.1.1 Materials

- Active Compound: this compound (≥98%, HPLC grade)

- Polymer: Sodium caseinate (NaCas)

- Solvents: Ultrapure water, NaOH solution (1 M), HCl solution (1 M)

- Equipment: pH meter, magnetic stirrer, centrifuge, dynamic light scattering (DLS) instrument for particle size and zeta potential analysis, UV-Vis spectrophotometer or HPLC for encapsulation efficiency (EE)

3.1.2 Step-by-Step Procedure

- Alkaline Dissolution: Dissolve sodium caseinate in ultrapure water to prepare a dispersion (e.g., 1-2% w/v). Add this compound to this dispersion under constant stirring. The initial concentration of this compound should not exceed 1.4 mg/mL to achieve optimal encapsulation efficiency. Adjust the pH of the mixture to 12.0 using 1 M NaOH. Maintain stirring for a defined period to ensure complete dissolution and interaction [6].

- Initial Acidification: Gradually acidify the alkaline mixture to pH 8.0 using 1 M HCl under continuous stirring. This step initiates the reassembly of the casein structure.

- CA Loading and Final Acidification: Ensure this compound is fully dissolved within the NaCas dispersion. Further acidify the mixture to the target pH of 5.5. This critical step promotes the formation of compact NaCas-caffeic acid nanoparticles (NCNs) through molecular interactions and structural reorganization of the protein.

- Purification (Optional): If required, the nanoparticle suspension can be centrifuged (e.g., 10,000-15,000 × g, 30 min) to remove any unencapsulated this compound. The pellet of nanoparticles can be re-dispersed in a suitable buffer.

- Characterization:

- Encapsulation Efficiency (EE): Determine by measuring the concentration of free, unencapsulated this compound in the supernatant after centrifugation using UV-Vis (e.g., at ~323 nm) or HPLC. Calculate EE (%) = (Total CA - Free CA) / Total CA × 100. Efficiency can reach ~73% [6].

- Particle Size and Zeta Potential: Analyze the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the NCNs using dynamic light scattering (DLS).

Protocol 2: Fabrication of Self-Assembled Peptide Nanoparticles for CAPE Encapsulation

This protocol utilizes food-derived amphiphilic peptides, from sources like sorghum or rice, to form self-assembled nanoparticles for encapsulating CAPE, drastically improving its water solubility and stability [4] [5].

Workflow Diagram: Peptide Nanoparticle Fabrication

3.2.1 Materials

- Protein Source: Sorghum protein isolate or Rice protein isolate (~92% purity)

- Enzyme: Alkaline protease (e.g., from Bacillus licheniformis)

- Active Compound: this compound phenethyl ester (CAPE, purity ≥97%)

- Solvents: Ethanol, deionized water, NaOH, HCl

- Equipment: Water bath shaker, centrifuge, freeze-dryer, ultrasonic homogenizer (with probe), DLS instrument, UV-Vis spectrophotometer

3.2.2 Step-by-Step Procedure

- Preparation of Amphiphilic Peptides:

- Prepare a solution of the plant protein isolate (e.g., 20 g/L) in deionized water. Adjust the pH to the optimum for the protease (e.g., pH 8.0 for Alcalase).

- Add the protease (e.g., at a 1:100 w/w enzyme-to-substrate ratio). Incubate the mixture at 50°C for 1.5 hours under continuous shaking to achieve a controlled degree of hydrolysis (e.g., ~18-20%) [5].

- Terminate the enzymatic reaction by heating (e.g., 85°C for 10 min). Centrifuge the hydrolysate to remove insoluble fragments. Collect the supernatant containing the amphiphilic peptides and freeze-dry for storage.

- Self-Assembly of Peptide Nanoparticles (RPNs/SPNs):

- Encapsulation of CAPE:

- Prepare an ethanol solution of CAPE (e.g., 10 g/L).

- Mix the peptide nanoparticle suspension with the CAPE solution (e.g., at a 100:1 v/v ratio).

- Sonicate the mixture using a probe ultrasonicator (e.g., at 240 W, 20 kHz) with a pulsed cycle (e.g., 3 s on, 2 s off) for a total of 5 minutes. This process facilitates the incorporation of CAPE into the hydrophobic cores of the peptide nanoparticles [5].

- Purification:

- Centrifuge the sonicated sample at a low speed (e.g., 1,000 × g, 10 min) to pellet any large aggregates or unencapsulated CAPE crystals. The supernatant contains the CAPE-loaded peptide nanoparticles (CAPE-RPNs/SPNs).

- Characterization:

- Encapsulation Efficiency (EE) and Loading Capacity (LC): Measure the concentration of CAPE in the supernatant after purification against a standard curve (UV-Vis at ~323 nm). Calculate EE% = (Amount of encapsulated CAPE / Total amount of CAPE added) × 100. Calculate LC% = (Amount of encapsulated CAPE / Weight of peptides used) × 100. Efficiencies of ~78% with an LC of ~3.9% have been reported for rice peptide systems [5].

- Particle Size and Stability: Monitor the particle size and PDI of the nanoparticles via DLS. Assess storage stability by tracking the remaining CAPE content and particle size over time at different temperatures (e.g., 4°C and 25°C for 18 days).

Protocol 3: Liposomal Encapsulation of this compound for Topical Delivery

This protocol details the preparation of liposomes for encapsulating this compound, significantly enhancing its skin permeability and retention for topical applications like photoprotection [7].

3.3.1 Materials

- Lipids: Phosphatidylcholine (e.g., from soybean), Cholesterol

- Active Compound: this compound

- Solvents: Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4)

- Equipment: Rotary evaporator, water bath sonicator, Franz diffusion cell apparatus, DLS instrument, UV-Vis spectrophotometer

3.3.2 Step-by-Step Procedure

- Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol (e.g., at a molar ratio of 7:3) in a chloroform-methanol mixture (2:1 v/v) in a round-bottom flask. Use a rotary evaporator to remove the organic solvent under reduced pressure (e.g., 200 mbar, 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

- Hydration and Encapsulation: Hydrate the dry lipid film with an aqueous solution of this compound in PBS (pH 7.4). Rotate the flask in a water bath above the phase transition temperature of the lipids (e.g., 45-50°C) for 30-60 minutes to allow the formation of multilamellar vesicles (MLVs) containing the drug.

- Size Reduction: To obtain small, unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension. This can be done using a probe sonicator in an ice bath (e.g., 5-10 min, pulsed mode) or by extruding the suspension through polycarbonate membranes of defined pore sizes (e.g., 100 nm) using a mini-extruder.

- Purification: Separate the non-encapsulated this compound from the liposomes using a suitable technique such as gel filtration chromatography (e.g., Sephadex G-50) or dialysis against PBS (pH 7.4) for several hours.

- Characterization:

- Encapsulation Efficiency (EE): Determine by lysing an aliquot of the purified liposomes with a detergent (e.g., Triton X-100) or methanol and measuring the this compound content spectrophotometrically (UV-Vis). EE of ~70% has been reported [7].

- Particle Size and Zeta Potential: Analyze using DLS. Liposomes prepared via this method typically show a size around 100 nm with a zeta potential of approximately -55 mV [7].

- In Vitro Skin Permeation: Evaluate using Franz diffusion cells with pig skin epidermis. Liposomal this compound has demonstrated significantly higher skin permeation (~45% over 7 hours) compared to free this compound (<5%) [7].

Mechanism of Action and Pathway Analysis

Encapsulation enhances the efficacy of this compound not only by improving its bioavailability but also by preserving its ability to interact with key molecular targets. The neuroprotective effects of this compound, for instance, involve multiple pathways relevant to Alzheimer's disease (AD) pathology [3].

Pathway Diagram: Neuroprotective Mechanisms of this compound

As illustrated, this compound exerts its effects through a multi-target mechanism:

- Cholinergic Modulation: It inhibits the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for breaking down the neurotransmitter acetylcholine. This action helps restore cholinergic function in the brain [3].

- Antioxidant Defense: The catechol group in its structure allows this compound to effectively scavenge reactive oxygen species (ROS) and chelate redox-active metals like iron and copper, thereby reducing oxidative stress [3].

- Anti-inflammatory Effects: this compound modulates key signaling pathways (NF-κB, MAPK, Nrf2), leading to the suppression of pro-inflammatory cytokines and enzymes [2] [3].

- Modulation of AD Hallmarks: It directly inhibits the aggregation of amyloid-β (Aβ) peptides into toxic plaques and reduces the hyperphosphorylation of tau protein, which is responsible for neurofibrillary tangle formation [3].

Advanced delivery systems protect this compound from rapid metabolism and conjugation, ensuring that a greater proportion of the active compound reaches these targets in its native form.

Troubleshooting and Technical Notes

- Critical Parameter Control in pH-Driven Method: The pH values during the acidification steps are critical for forming stable sodium caseinate nanoparticles. Strict control and monitoring of pH are necessary to ensure high encapsulation efficiency and colloidal stability. Deviations can lead to precipitation or low drug loading [6].

- Optimizing Peptide Nanoparticle Self-Assembly: The degree of hydrolysis (DH) of the plant protein is a key factor. A low DH may result in peptides that are too hydrophobic and prone to aggregation, while an excessively high DH may prevent effective self-assembly. Aim for a controlled, partial hydrolysis (e.g., DH ~18-20%) to generate an optimal balance of amphiphilic peptides [4] [5].

- Liposome Stability and Sterilization: Liposomal formulations can be susceptible to physical instability (aggregation, fusion) and oxidation of phospholipids. Formulations should be stored at 4°C under an inert gas (e.g., nitrogen). For sterilization, filtration through a 0.22 μm membrane is preferred over autoclaving, which can degrade both the liposomes and the encapsulated this compound [7].

- Excipient Selection for Oral Capsules: When formulating solid oral capsules, the choice of excipient is paramount. While fillers like microcrystalline cellulose are inert, functional excipients like Poloxamer 407 are highly effective for enhancing dissolution. In contrast, hypromellose can significantly prolong disintegration and dissolution times, which may be undesirable for immediate-release products [1] [8].

Conclusion